4-Bromoisoquinoline-8-carboxylic acid
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Overview
Description
4-Bromoisoquinoline-8-carboxylic acid is a synthetic organic compound and a derivative of isoquinoline. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent this reaction to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .
Molecular Structure Analysis
The molecular formula of 4-Bromoisoquinoline-8-carboxylic acid is C10H6BrNO2 . Its InChI code is 1S/C10H6BrNO2/c11-9-5-12-4-8-6 (9)2-1-3-7 (8)10 (13)14/h1-5H, (H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromoisoquinoline-8-carboxylic acid include a molecular weight of 252.07 . The compound is a solid at room temperature .
Scientific Research Applications
Photolabile Protecting Group
A study describes the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater single photon quantum efficiency than other esters and has sensitivity to multiphoton-induced photolysis, making it useful as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Analytical Chemistry
Another study highlights a novel bromoquinolinium reagent, synthesized for analyzing carboxylic acids in biological samples. This reagent efficiently reacts with carboxylic acids, facilitating the qualitative and quantitative analyses of various acids in human plasma and saliva, leveraging its bromine atom for easy identification in mass spectra (Mochizuki et al., 2013).
Heterocyclic Synthons
Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, which include brominated compounds, are used as synthons in the synthesis of various bioactive compounds, such as HIV-1 reverse transcriptase inhibitors, antimicrobial preparations, and substances with fungicidal and cardiotonic actions (Dyachenko & Vovk, 2013).
Organic Synthesis
In the field of organic chemistry, studies have shown efficient methods for the synthesis of brominated isoquinolines, which are valuable in creating complex organic molecules. These methods involve catalytic reactions and provide insights into the formation of bromonium ylides, critical intermediates in organic synthesis (He et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromoisoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSYAWNTGSZGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinoline-8-carboxylic acid |
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